Stereochemical Identity vs. Active (S,S)-Benazepril Enantiomer
ent-Benazepril is the (R,R)-enantiomer of Benazepril, whereas the clinically active form is the (S,S)-enantiomer [1]. This is a fundamental stereochemical difference, not a difference in chemical formula or molecular weight (both are C₂₄H₂₈N₂O₅, 424.49 g/mol) [2]. The (R,R)-enantiomer is described as a 'less potent antihypertensive' compared to its (S,S) counterpart [3][4].
| Evidence Dimension | Stereochemical Configuration and Pharmacological Activity |
|---|---|
| Target Compound Data | ent-Benazepril; (R,R) configuration; C₂₄H₂₈N₂O₅; 424.49 g/mol |
| Comparator Or Baseline | Benazepril (active drug); (S,S) configuration; C₂₄H₂₈N₂O₅; 424.49 g/mol |
| Quantified Difference | No quantitative difference in molecular properties. Difference is in stereochemistry and resulting pharmacological potency. |
| Conditions | Not applicable |
Why This Matters
This confirms the compound's identity as the inactive stereoisomer, which is essential for its intended use as an analytical impurity standard and differentiates it from the API.
- [1] University of Hertfordshire. (n.d.). Benazepril hydrochloride (Ref: CGS 14824A). Veterinary Substances DataBase (VSDB). View Source
- [2] Santa Cruz Biotechnology. (n.d.). ent-Benazepril (CAS 131064-75-0). Product Datasheet. View Source
- [3] Chemhui. (2018). Benazepril RR Isomer (ent-Benazepril). Product Page. View Source
- [4] Rx-8. (2024). CAS:131064-75-0|ent-Benazepril. Product Page. View Source
